methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate
Description
Methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a structurally complex heterocyclic compound featuring a benzodioxole moiety, a hydroxymethyl-substituted imidazole core, and a thioether-linked benzoate ester. The thioether bridge (-S-CH₂-) and benzoate ester further diversify its chemical interactions, making it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
methyl 4-[[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-26-20(25)16-5-2-14(3-6-16)12-29-21-22-9-17(11-24)23(21)10-15-4-7-18-19(8-15)28-13-27-18/h2-9,24H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAFYZCNWZORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzo[d][1,3]dioxole is alkylated with a suitable electrophile.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable halide.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(carboxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoic acid.
Reduction: 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benz
Biological Activity
Methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.47 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antioxidant and anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing imidazole and benzo[d][1,3]dioxole structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Inhibition of estrogen receptors |
| Compound B | HepG2 | 7.0 | Induction of apoptosis |
| Methyl 4-... | MCF-7 | TBD | TBD |
Antioxidant Properties
The benzo[d][1,3]dioxole structure contributes to the compound's antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage that can lead to cancer and other diseases .
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of aromatase (CYP19A1), which is relevant in the context of hormone-dependent cancers .
Study on Anticancer Effects
In a recent study, a derivative of this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells (MCF-7). The study highlighted the role of the hydroxymethyl group in enhancing the binding affinity to target proteins involved in cell proliferation .
Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cells. The presence of the benzo[d][1,3]dioxole moiety was critical for this activity .
Comparison with Similar Compounds
Data Tables
Table 2: Comparative Physicochemical Data
Research Findings
- Synthetic Routes : The target compound’s synthesis likely involves coupling a benzodioxole-methylimidazole thiol with methyl 4-(bromomethyl)benzoate, similar to thioether formation methods in .
- Limitations : Unlike halogenated analogs (e.g., 9c in ), the absence of electron-withdrawing groups may reduce the target compound’s electrophilic reactivity in enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
